molecular formula C10H15NO3 B1322453 tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 325486-45-1

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B1322453
M. Wt: 197.23 g/mol
InChI Key: HUBLTIMZFCYNES-UHFFFAOYSA-N
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Description

“tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is used for research purposes and is not intended for

Scientific Research Applications

Synthesis and Drug Development

Tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate plays a significant role as an intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized using a high-yield method, proving essential in the development of drugs targeting dysfunctional signaling pathways in cancer, particularly the PI3K/AKT/mTOR pathway (Zhang et al., 2018).

Crystallography and Molecular Packing

X-ray studies have revealed the molecular packing characteristics of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives. These studies are crucial for understanding the structural properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Didierjean et al., 2004).

Chemical Transformations and Syntheses

This compound is also utilized in various chemical transformations and syntheses. For instance, it has been used in reactions leading to the formation of different piperidine derivatives, highlighting its versatility as a chemical building block (Moskalenko & Boev, 2014).

Role in Schiff Base Compounds

The compound has been involved in the synthesis of Schiff base compounds, which are known for their diverse applications in coordination chemistry and catalysis. These syntheses contribute to the development of new materials and catalysts (Çolak et al., 2021).

Metabolic Pathways

Research has also explored the metabolic pathways involving tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives. Understanding these pathways is vital for the development of new drugs and for predicting drug interactions and metabolite profiles (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBLTIMZFCYNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626191
Record name tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

325486-45-1
Record name tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.0 gm (9.16 mMol) 4-methoxypyridine in 15 mL tetrahydrofuran was cooled to −41° C. To this solution was added dropwise 12.6 mL (18.32 mMol) potassium tri(isopropoxy)borohydride (1.45 M in tetrahydrofuran). The resulting mixture was stirred for 15 minutes and then 1.58 gm (10.07 mMol) phenyl chloroformate were added and the resulting mixture stirred −41° C. After 2 hours, 7.19 gm (7.0 mMol) potassium tert-butoxide were added. After stirring at −41° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. After 2 hours at room temperature, the reaction mixture was cooled again to −41° C. and was then treated with saturated aqueous oxalic acid. The resulting mixture was extracted well with diethyl ether. The organic extracts were combined and washed sequentially with saturated aqueous oxalic acid, water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The remaining organic phase was dried over magnesium sulfate and concentrated under reduced pressure. The residual oil was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 10-40% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.07 gm of the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
7.19 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Citations

For This Compound
6
Citations
AN Kim - 2008 - kuscholarworks.ku.edu
2,3-Dihydropyridin-4(1H)-ones were utilized as scaffolds for the syntheses of libraries of 5-arylethynyl-2,3-dihydropyridin-4(1H)-ones and 2-(3-formyl-5-arylfuran-2-yl)ethylcarbamates. 2,…
Number of citations: 0 kuscholarworks.ku.edu
Y Fu, NA Simeth, R Toyoda, R Brilmayer… - Angewandte Chemie …, 2023 - Wiley Online Library
Light‐induced 9,10‐phenanthrenequinone‐electron‐rich alkene (PQ‐ERA) photocycloadditions are an attractive new type of photoclick reaction, featuring fast conversions and high …
Number of citations: 4 onlinelibrary.wiley.com
ES Tasber, RM Garbaccio - Tetrahedron letters, 2003 - Elsevier
Following 1,4-reduction of 2-substituted dihydropyridones (1), the requisite ‘kinetic’ enolate can be isomerized upon warming to allow the isolation of the thermodynamic enolate as its …
Number of citations: 22 www.sciencedirect.com
C Holtschulte, F Börgel, S Westphälinger… - …, 2022 - Wiley Online Library
A series of novel σ 1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold was prepared and biologically evaluated. The underlying concept of our project was the improvement of …
BR Atwood - 2018 - search.proquest.com
This thesis details some of the paths taken, ideas explored, and failures met with during synthesis projects targeting two unusual natural products, neither of which has to-date …
Number of citations: 2 search.proquest.com
Y Fu - 2023 - research.rug.nl
Photoclick reactions, as a novel and distinctive type of click reaction that combines the principle of photochemistry and click chemistry, offer an optimal platform for achieving selective …
Number of citations: 0 research.rug.nl

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